Ethyl 3-(4-methylphenyl)-5-(phenylsulfanyl)-1,2,4-triazine-6-carboxylate
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Overview
Description
Ethyl 3-(4-methylphenyl)-5-(phenylsulfanyl)-1,2,4-triazine-6-carboxylate is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms The compound also features an ethyl ester group, a phenylsulfanyl group, and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-methylphenyl)-5-(phenylsulfanyl)-1,2,4-triazine-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and nitriles.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable phenylsulfanyl reagent.
Esterification: The ethyl ester group is introduced through an esterification reaction, typically involving an acid chloride and ethanol under acidic conditions.
Substitution with 4-Methylphenyl Group: The 4-methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methylphenyl)-5-(phenylsulfanyl)-1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrotriazine derivatives.
Substitution: Substituted triazine derivatives.
Scientific Research Applications
Ethyl 3-(4-methylphenyl)-5-(phenylsulfanyl)-1,2,4-triazine-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-methylphenyl)-5-(phenylsulfanyl)-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Ethyl 3-(4-methylphenyl)-5-(phenylsulfanyl)-1,2,4-triazine-6-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-(4-methoxyphenyl)propanoate: A compound with a similar ester group but different aromatic substitution.
Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: A compound with a different substitution pattern on the aromatic ring and a hydroxyl group.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the triazine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-(4-methylphenyl)-5-phenylsulfanyl-1,2,4-triazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-3-24-19(23)16-18(25-15-7-5-4-6-8-15)20-17(22-21-16)14-11-9-13(2)10-12-14/h4-12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJAEJWGPRQNLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=C(C=C2)C)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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